molecular formula C9H11N3O B1613120 1-(Pyridin-4-YL)piperazin-2-one CAS No. 374795-64-9

1-(Pyridin-4-YL)piperazin-2-one

Cat. No. B1613120
M. Wt: 177.2 g/mol
InChI Key: YICVQHIYWACOHK-UHFFFAOYSA-N
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Description

1-(Pyridin-4-YL)piperazin-2-one, also known as P4P, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. P4P is a heterocyclic compound that contains a pyridine ring and a piperazine ring, which makes it a useful building block for the synthesis of other compounds. In

Scientific Research Applications

  • Synthesis and Pharmacological Properties :

    • Piperazine-1-yl-1H-indazole derivatives, which include structures related to 1-(Pyridin-4-YL)piperazin-2-one, have been synthesized and show significant roles in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).
    • A study explored the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, exhibiting strong antiarrhythmic and antihypertensive activities (Malawska et al., 2002).
  • Memory Enhancement Research :

    • In a study, 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide was synthesized and found to enhance memory abilities in mice (Li Ming-zhu, 2008).
  • Development of Rho Kinase Inhibitors :

    • N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, related to 1-(Pyridin-4-YL)piperazin-2-one, has been developed as a novel Rho kinase inhibitor, currently investigated for the treatment of central nervous system disorders (Wei et al., 2016).
  • Anticancer Activity :

    • Piperazine-2,6-dione derivatives, synthesized through the condensation of iminodiacetic acid with various amines including pyridin-4-ylmethanamine, showed promising anticancer activity (Kumar et al., 2013).
  • Sonochemistry in Synthesis :

    • A study demonstrated the use of sonochemistry for the synthesis of novel pyridyl piperazine derivatives, indicating an innovative approach in chemical synthesis (Tabassum, Govindaraju, & Pasha, 2017).
  • Crystal Structure Analysis :

    • The crystal structures of derivatives related to 1-(Pyridin-4-YL)piperazin-2-one have been analyzed, providing insights into their molecular configurations (Ullah & Altaf, 2014).
  • Therapeutic Approaches for Alzheimer's Disease :

    • Piperazin-1-ylacetamides, structurally related to 1-(Pyridin-4-YL)piperazin-2-one, have been identified as potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, relevant in the context of Alzheimer's disease (Umar et al., 2019).

properties

IUPAC Name

1-pyridin-4-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-7-11-5-6-12(9)8-1-3-10-4-2-8/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICVQHIYWACOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620735
Record name 1-(Pyridin-4-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-YL)piperazin-2-one

CAS RN

374795-64-9
Record name 1-(Pyridin-4-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ladduwahetty, MR Lee, MC Maillard… - Journal of Medicinal …, 2022 - ACS Publications
The Rho kinase (ROCK) pathway is implicated in the pathogenesis of several conditions, including neurological diseases. In Huntington’s disease (HD), ROCK is implicated in mutant …
Number of citations: 4 pubs.acs.org

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